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Introduction to PBN1
PBN1 is an essential gene in the budding yeast Saccharomyces cerevisiae that encodes a

crucial type I transmembrane glycoprotein residing in the endoplasmic reticulum (ER).[1]

Functioning as a chaperone-like protein, Pbn1p plays a vital role in the proper folding and

stability of a specific subset of proteins within the ER.[1] Its primary characterized function is its

necessity in the post-translational processing of the protease B (Prb1p) precursor. Pbn1p

facilitates the autocatalytic cleavage of the propeptide from Prb1p, a critical step in its

maturation pathway.[2][3] Given its essential role in protein processing, the study of PBN1 is

significant for understanding ER quality control mechanisms and may serve as a model for

analogous pathways in higher eukaryotes. These protocols provide a comprehensive guide for

the recombinant expression and subsequent purification of PBN1 for functional and structural

studies.

Data Presentation: Representative Purification
Yields
The following table summarizes representative quantitative data for the expression and

purification of a His-tagged membrane protein, like PBN1, from a 1-liter yeast culture. Please

note that actual yields may vary depending on the specific expression construct, host strain,

and culture conditions.
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Purification Step Total Protein (mg) PBN1 Protein (mg) Purity (%)

Cell Lysate 2500 10 ~0.4

Solubilized

Membranes
450 9.5 ~2.1

Affinity

Chromatography

(IMAC) Eluate

15 7.5 ~50

Size-Exclusion

Chromatography
5 4.5 >95

Signaling and Processing Pathways
The following diagram illustrates the role of PBN1 in the maturation pathway of protease B

(Prb1p).
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PBN1's role in the protease B maturation pathway.

Experimental Workflow
The diagram below outlines the general workflow for the expression and purification of

recombinant PBN1.
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Workflow for PBN1 expression and purification.
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Experimental Protocols
Protocol 1: Cloning of PBN1 into a Yeast Expression
Vector
This protocol describes the cloning of the PBN1 open reading frame (ORF) into a galactose-

inducible yeast expression vector, such as pYES2/CT, which allows for the addition of a C-

terminal polyhistidine (His) tag.

Materials:

S. cerevisiae genomic DNA

PBN1-specific forward and reverse primers

High-fidelity DNA polymerase

pYES2/CT vector

Restriction enzymes (e.g., BamHI and XhoI)

T4 DNA Ligase

Chemically competent E. coli (e.g., DH5α)

LB agar plates with ampicillin

Method:

PCR Amplification: Amplify the PBN1 ORF from S. cerevisiae genomic DNA using primers

that incorporate appropriate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3'

end).

Vector and Insert Preparation: Digest both the amplified PBN1 PCR product and the

pYES2/CT vector with BamHI and XhoI. Purify the digested DNA fragments.

Ligation: Ligate the digested PBN1 insert into the prepared pYES2/CT vector using T4 DNA

Ligase.
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Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and

plate on LB agar containing ampicillin. Incubate overnight at 37°C.[4]

Colony Screening and Plasmid Purification: Screen colonies for the correct insert by colony

PCR or restriction digest of purified plasmid DNA. Purify the confirmed plasmid construct

from an overnight liquid culture.

Protocol 2: Recombinant PBN1 Expression in S.
cerevisiae
This protocol details the expression of His-tagged PBN1 in S. cerevisiae using a galactose-

inducible system.[4][5]

Materials:

pYES2/CT-PBN1 plasmid

S. cerevisiae host strain (e.g., INVSc1)

Yeast transformation kit

Synthetic Complete (SC) minimal medium with appropriate dropout supplement (lacking

uracil) and 2% glucose

Yeast extract-peptone (YP) medium with 2% galactose

Method:

Yeast Transformation: Transform the pYES2/CT-PBN1 plasmid into the chosen S. cerevisiae

strain using a standard lithium acetate method. Plate on SC-Ura agar plates with 2% glucose

and incubate at 30°C for 2-3 days.

Starter Culture: Inoculate a single colony into 50 mL of SC-Ura medium with 2% glucose and

grow overnight at 30°C with vigorous shaking.

Large-Scale Culture: Inoculate a 1-liter culture of YP medium containing 2% galactose with

the starter culture to an initial OD₆₀₀ of ~0.4.
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Induction: Grow the culture at 30°C with shaking for 16-24 hours to induce PBN1 expression.

Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Wash the cell pellet once with ice-cold water and store at -80°C until needed.

Protocol 3: PBN1 Purification
This protocol covers the purification of the His-tagged PBN1 membrane protein.

Materials:

Yeast cell pellet

Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)

Glass beads (0.5 mm diameter)

Membrane Isolation Buffer (20 mM HEPES pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

Solubilization Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole,

1% n-dodecyl-β-D-maltoside (DDM))

Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05%

DDM)

Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole,

0.05% DDM)

Ni-NTA affinity resin

Size-exclusion chromatography (SEC) column

SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM)

Method:

Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer. Lyse the cells by vigorous

vortexing with an equal volume of glass beads in cycles of 1 minute on and 1 minute on ice,

for a total of 8-10 cycles.[6]
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Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell

debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour

at 4°C to pellet the membranes.

Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with

gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.[7]

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The

supernatant now contains the solubilized His-tagged PBN1.

Affinity Chromatography (IMAC): Incubate the clarified supernatant with pre-equilibrated Ni-

NTA resin for 2 hours at 4°C. Load the slurry into a chromatography column.

Wash and Elution: Wash the column with 10-20 column volumes of Wash Buffer. Elute the

bound PBN1 with 5 column volumes of Elution Buffer.

Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto an

SEC column equilibrated with SEC Buffer to further purify PBN1 and perform a buffer

exchange.

Analysis and Storage: Analyze the purified fractions by SDS-PAGE and Western blotting.

Pool the purest fractions, determine the concentration, and store at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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